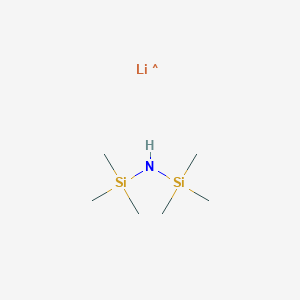
Benzamide, N,N-diethyl-3-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N,N-diethyl-3-fluoro-: is an organic compound that belongs to the class of amides It is characterized by the presence of a fluorine atom attached to the benzene ring and two ethyl groups attached to the nitrogen atom of the amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N,N-diethyl-3-fluoro- typically involves the reaction of 3-fluorobenzoic acid with diethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods: In an industrial setting, the production of Benzamide, N,N-diethyl-3-fluoro- may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Benzamide, N,N-diethyl-3-fluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: The major products include carboxylic acids and other oxidized derivatives.
Reduction: The major products include amines.
Substitution: The major products include substituted benzamides with different functional groups.
Applications De Recherche Scientifique
Chemistry: Benzamide, N,N-diethyl-3-fluoro- is used as a building block in organic synthesis. It can be used to synthesize more complex molecules and as a precursor for the preparation of various derivatives .
Biology: It can be used as a probe to investigate the interactions between small molecules and biological macromolecules .
Medicine: Its unique chemical properties make it a candidate for the design of novel therapeutic agents .
Industry: In the industrial sector, Benzamide, N,N-diethyl-3-fluoro- can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of Benzamide, N,N-diethyl-3-fluoro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. The fluorine atom on the benzene ring can enhance the binding affinity of the compound to its target by forming strong hydrogen bonds or electrostatic interactions . The pathways involved in its mechanism of action may include inhibition of enzyme activity or interference with receptor signaling .
Comparaison Avec Des Composés Similaires
N,N-diethyl-3-methylbenzamide:
N,N-diethyl-3-chlorobenzamide: Similar in structure but with a chlorine atom instead of a fluorine atom.
N,N-diethyl-3-bromobenzamide: Similar in structure but with a bromine atom instead of a fluorine atom.
Uniqueness: Benzamide, N,N-diethyl-3-fluoro- is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and the ability to form strong hydrogen bonds. These properties can enhance the compound’s binding affinity to molecular targets and improve its stability in various chemical reactions .
Propriétés
Numéro CAS |
10366-86-6 |
|---|---|
Formule moléculaire |
C11H14FNO |
Poids moléculaire |
195.23 g/mol |
Nom IUPAC |
N,N-diethyl-3-fluorobenzamide |
InChI |
InChI=1S/C11H14FNO/c1-3-13(4-2)11(14)9-6-5-7-10(12)8-9/h5-8H,3-4H2,1-2H3 |
Clé InChI |
BENLJNOPBZWUCO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C1=CC(=CC=C1)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1-fluoro-4-[1-[(trimethylsilyl)oxy]ethenyl]-](/img/structure/B8783101.png)











